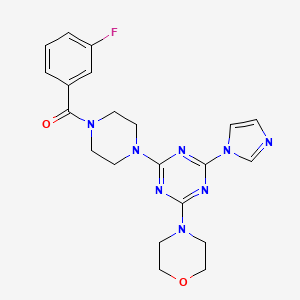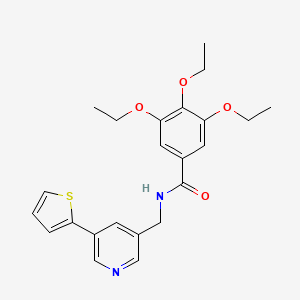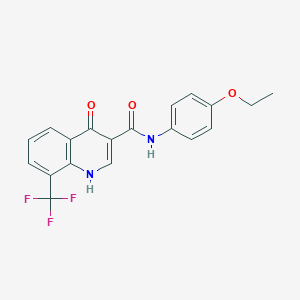
2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide, also known as CMI-977, is a small molecule drug that has been studied for its potential therapeutic uses. This compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
作用機序
The exact mechanism of action of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, the compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide has anti-inflammatory and immunomodulatory effects in various disease models. The compound has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB. This makes it a useful tool for studying the role of these molecules in various disease models. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide can cause liver damage in animals.
将来の方向性
There are many potential future directions for the study of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide. One area of interest is the potential use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the exact mechanism of action of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide and to investigate its potential use in the treatment of cancer. Finally, future studies should focus on the development of more potent and selective analogs of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide for use in lab experiments and potential therapeutic applications.
合成法
The synthesis of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide has been described in the literature. The synthesis involves the reaction of 7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with thionyl chloride to form 7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride. This intermediate is then reacted with 2-methylpropan-1-amine to form 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide.
科学的研究の応用
2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide has been studied for its potential therapeutic uses in various disease models. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide has been studied for its potential use in the treatment of cancer.
特性
IUPAC Name |
2-chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8(14)12(17)15-10-4-3-9-5-6-16(2)13(18)11(9)7-10/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPWBFMVYCVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C=CN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573130.png)


![7-(4-chlorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2573133.png)

![N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2573136.png)
![N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2573137.png)


![5-(3-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2573147.png)
![3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

